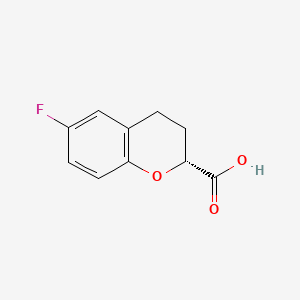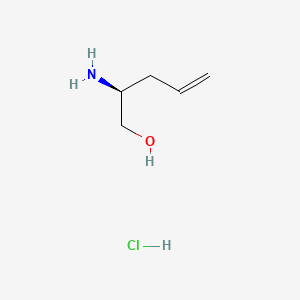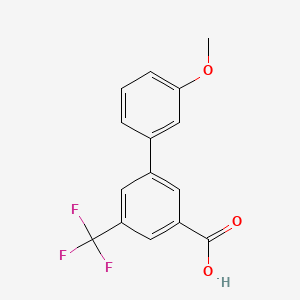
3-(3-Methoxyphenyl)-5-trifluoromethylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methoxyphenyl)-5-trifluoromethylbenzoic acid is a useful research compound. Its molecular formula is C15H11F3O3 and its molecular weight is 296.245. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Activities and Mechanisms in Inflammatory Diseases
Gallic acid (GA) is extensively studied for its potent anti-inflammatory properties. As a derivative, 3-(3-Methoxyphenyl)-5-trifluoromethylbenzoic acid shares structural similarities, potentially offering similar pharmacological benefits. GA demonstrates significant anti-inflammatory mechanisms primarily through the MAPK and NF-κB signaling pathways, reducing the release of inflammatory cytokines and chemokines, thus mitigating inflammation. This suggests that derivatives like this compound could be explored for their utility in treating various inflammation-related diseases, offering a theoretical basis for future clinical applications and medicinal development (Bai et al., 2020).
Environmental Impact and Fate of Related Compounds
Parabens, chemically related to benzoic acid derivatives, are widely used as preservatives and have been the subject of environmental studies. Research on parabens, like methylparaben and propylparaben, provides insights into the environmental fate, behavior, and potential ecological impacts of similar compounds. These studies reveal that despite wastewater treatment processes, such derivatives are detectable in aquatic environments, highlighting the need for understanding the environmental persistence and impact of related compounds like this compound (Haman et al., 2015).
Antioxidant Properties and Health Implications
The pharmacological characteristics of vanillic acid, which shares a methoxyphenyl group with this compound, highlight the potential antioxidant, anti-inflammatory, and neuroprotective properties of such compounds. These properties suggest a broader application in preventing and treating diseases related to oxidative stress and inflammation, indicating the importance of further investigation into similar compounds for their potential health benefits (Ingole et al., 2021).
Potential for Industrial and Biomedical Applications
The versatility of phosphonic acids in various applications, including bioactive properties and material science, points to the potential utility of structurally related compounds like this compound. These compounds' bioactive and coordination properties suggest their application in developing new materials, functionalization of surfaces, and biomedical applications, underscoring the importance of synthetic protocols for their preparation (Sevrain et al., 2017).
Wirkmechanismus
Target of Action
The primary targets of 3-(3-Methoxyphenyl)-5-trifluoromethylbenzoic acid are currently unknown. The compound is structurally similar to other hydroxycinnamic acid derivatives, which have been found to interact with various enzymes and receptors . .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other hydroxycinnamic acid derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
For instance, 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA), a similar compound, has been shown to improve hepatic glucose and lipid metabolism, and inhibit muscular lipid metabolism and protein catabolism .
Pharmacokinetics
A study on hmpa in rats showed that it undergoes rapid metabolism and wide tissue distribution with ≥12% absorption ratio . It’s plausible that this compound might have similar ADME properties, but further studies are needed to confirm this.
Result of Action
Hmpa has been shown to enhance grip strength and inhibit protein catabolism induced by exhaustive exercise . It’s possible that this compound might have similar effects, but more research is needed to confirm this.
Biochemische Analyse
Biochemical Properties
It is known that the compound can participate in various biochemical reactions .
Cellular Effects
Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies are ongoing to determine the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Studies are ongoing to determine how the effects of the product vary with different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Studies are ongoing to identify any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
Studies are ongoing to identify any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
Studies are ongoing to determine any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
3-(3-methoxyphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-21-13-4-2-3-9(8-13)10-5-11(14(19)20)7-12(6-10)15(16,17)18/h2-8H,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCZETSTFXDYPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70689164 |
Source


|
| Record name | 3'-Methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261948-48-4 |
Source


|
| Record name | 3'-Methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
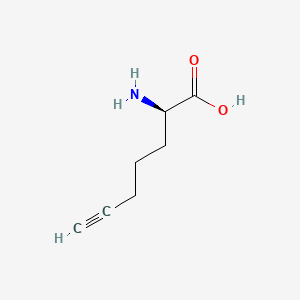

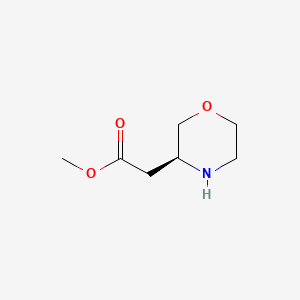
![(1S)-1-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B594394.png)

![3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B594398.png)
